An In-depth Technical Guide to (2R)-1-benzylpiperidine-2-carboxylic acid
An In-depth Technical Guide to (2R)-1-benzylpiperidine-2-carboxylic acid
This guide provides a comprehensive overview of (2R)-1-benzylpiperidine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance in the development of therapeutic agents, tailored for an audience of researchers, scientists, and drug development professionals.
Chemical Identity and Structure
(2R)-1-benzylpiperidine-2-carboxylic acid is a derivative of D-pipecolinic acid, which is the (R)-enantiomer of piperidine-2-carboxylic acid. The structure features a piperidine ring with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the C2 position, with a defined (R) stereochemistry at this chiral center.
IUPAC Name: The systematically generated and accepted IUPAC name for this compound is (2R)-1-benzylpiperidine-2-carboxylic acid [1].
Synonyms: It is also known by other names, including (R)-1-Benzylpiperidine-2-carboxylic acid and N-benzyl-D-homoproline[1].
Chemical Structure: The 2D chemical structure is depicted below.
Figure 1: 2D Structure of (2R)-1-benzylpiperidine-2-carboxylic acid.
Physicochemical and Computed Properties
The key properties of (2R)-1-benzylpiperidine-2-carboxylic acid are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3][4] |
| Molecular Weight | 219.28 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 77-79 °C | [2] |
| Boiling Point (Predicted) | 358.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.37 ± 0.20 | [2] |
| XLogP3 (Predicted) | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
The most direct synthesis of (2R)-1-benzylpiperidine-2-carboxylic acid involves the N-alkylation of the parent amino acid, (2R)-piperidine-2-carboxylic acid (D-pipecolinic acid), with a benzyl halide. This is a standard procedure in synthetic organic chemistry.
Figure 2: General Synthetic Workflow for N-Benzylation.
Detailed Experimental Protocol: N-Benzylation
This protocol describes a representative method for the synthesis of the title compound.
Materials:
-
(2R)-piperidine-2-carboxylic acid (1.0 eq)
-
Benzyl bromide or benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base (2.0-3.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add (2R)-piperidine-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the suspension.
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to 50-80 °C or reflux) and monitor its progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (2R)-1-benzylpiperidine-2-carboxylic acid.
Relevance in Medicinal Chemistry and Drug Development
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core are widely investigated for a range of biological activities.
Cholinesterase Inhibition: A significant application for this structural motif is in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease[5][6]. The N-benzyl group often plays a crucial role by interacting with specific sites within the enzyme's active gorge. The carboxylic acid moiety of the title compound provides a convenient handle for further chemical modification, such as conversion to amides or esters, to create libraries of potential inhibitors with improved potency, selectivity, and pharmacokinetic profiles[5]. For instance, studies have shown that N-benzylpiperidine carboxamide derivatives can be potent cholinesterase inhibitors[5].
While (2R)-1-benzylpiperidine-2-carboxylic acid itself is primarily a synthetic intermediate, its structure embodies the core pharmacophoric elements that are essential for the biological activity of more complex drug candidates. Its stereochemistry is often critical for achieving specific and high-affinity interactions with biological targets.
References
- 1. (R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. indiamart.com [indiamart.com]
- 4. appchemical.com [appchemical.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
